H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH
Overview
Description
H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH is a peptide sequence that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide sequence is a bioactive peptide that has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH has been studied extensively for its potential applications in various fields such as cancer therapy, wound healing, and tissue regeneration. The peptide sequence has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has also been demonstrated to promote wound healing by stimulating the migration and proliferation of skin cells. In addition, H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH has been found to enhance tissue regeneration by promoting angiogenesis and stimulating the differentiation of stem cells.
Mechanism of Action
The mechanism of action of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH involves the activation of specific receptors on the surface of cells. The peptide sequence binds to these receptors, which triggers a cascade of intracellular signaling pathways that ultimately lead to the observed biochemical and physiological effects. The specific receptors that H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH binds to are still being studied, and further research is needed to fully understand the mechanism of action.
Biochemical and Physiological Effects:
H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH has been shown to have various biochemical and physiological effects. The peptide sequence has been demonstrated to induce apoptosis in cancer cells, promote wound healing by stimulating the migration and proliferation of skin cells, and enhance tissue regeneration by promoting angiogenesis and stimulating the differentiation of stem cells. In addition, H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH has been found to have anti-inflammatory effects and to regulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH in lab experiments is its specificity. The peptide sequence binds to specific receptors on the surface of cells, which allows for targeted effects. In addition, the synthesis of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH is relatively straightforward using the solid-phase peptide synthesis method. However, one of the limitations of using H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH in lab experiments is its stability. The peptide sequence is prone to degradation, which can affect its activity and potency.
Future Directions
There are several future directions for the study of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH. One of the areas of research is the identification of the specific receptors that the peptide sequence binds to. This information can provide insights into the mechanism of action and potential applications of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH. Another area of research is the development of more stable analogs of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH that can be used in various applications. In addition, further studies are needed to fully understand the potential applications of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH in cancer therapy, wound healing, and tissue regeneration.
Conclusion:
In conclusion, H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH is a bioactive peptide sequence that has gained significant attention in the scientific community due to its potential applications in various fields. The peptide sequence has been studied extensively for its biochemical and physiological effects, mechanism of action, advantages, and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH in various fields.
Synthesis Methods
The synthesis of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of the remaining amino acids in a specific order. The final product is then cleaved from the solid support and purified using various techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQKDSFQHDKRK-YRYMBYOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98N24O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745601 | |
Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1327.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH | |
CAS RN |
165174-60-7 | |
Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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